molecular formula C11H16Cl2N2O3 B1391258 Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride CAS No. 1217679-78-1

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride

Cat. No. B1391258
M. Wt: 295.16 g/mol
InChI Key: CRPUYIKAXAULAV-BZDVOYDHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a procedure based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method enables the introduction of different substituents at C-2, such as hydroxy, alkoxy, allyl, alkyl, etc., and leads to the formation of compounds that are precursors of various natural products, including bicyclic systems (Boto, Hernández, de Leon, & Suárez, 2001).

Pharmacological and Biological Studies

  • Research on a compound structurally related to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride, namely 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has shown it to be a potential candidate for cognitive disorders treatment. This compound, being a nicotinic acetylcholine receptor ligand, exhibited positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, with reduced activation of peripheral ganglionic type receptors (Lin et al., 1997).

Photoreactions in Chemical Synthesis

  • UV-irradiation studies of related compounds, such as methyl 2-pyridinecarboxylate, in methanol revealed interesting findings in methylation and methoxylation reactions. These reactions demonstrated the potential for creating diverse chemical structures and could be relevant to understanding the behavior of similar compounds under specific conditions (Sugiyama et al., 1981).

Application in Organic Synthesis

  • In another study, a compound structurally analogous to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride was used in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This method proved to be efficient and versatile for creating structures with potential applications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, and safety precautions needed when handling the compound.


Future Directions

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properties

IUPAC Name

methyl (2S,4S)-4-pyridin-3-yloxypyrrolidine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.2ClH/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8;;/h2-4,6,9-10,13H,5,7H2,1H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUYIKAXAULAV-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Reactant of Route 3
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Reactant of Route 4
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Reactant of Route 5
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Reactant of Route 6
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride

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